molecular formula C17H14Cl2N2O B1396791 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-99-0

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396791
CAS No.: 1332530-99-0
M. Wt: 333.2 g/mol
InChI Key: XSKMTSJXIDYEAI-UHFFFAOYSA-N
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Description

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a pyridinyl group, and a carbonyl chloride moiety. The hydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The ethyl group and pyridinyl group are introduced through substitution reactions. For instance, ethylation can be achieved using ethyl halides in the presence of a base.

    Carbonyl Chloride Introduction: The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming complex biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.

    Biaryl Compounds: Produced via coupling reactions.

Scientific Research Applications

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry, which can influence biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

    Chemical Reactivity: The carbonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial in its role as a synthetic intermediate.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinoline-4-carbonyl chloride: Lacks the ethyl group, which may affect its reactivity and solubility.

    8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride: Contains a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.

    8-Ethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid: The carboxylic acid group provides different reactivity compared to the carbonyl chloride.

Uniqueness

This compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14;/h3-10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKMTSJXIDYEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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